Ethyl 3-amino-3-(2-chlorophenyl)propanoate

Carbonic anhydrase inhibition Isoform selectivity Medicinal chemistry

Ethyl 3-amino-3-(2-chlorophenyl)propanoate is a β‑amino acid ethyl ester carrying an ortho‑chlorophenyl side chain. It belongs to the 3‑amino‑3‑arylpropanoate chemotype, a privileged scaffold frequently used in the synthesis of chiral pharmaceuticals and biologically active peptides.

Molecular Formula C11H14ClNO2
Molecular Weight 227.69 g/mol
CAS No. 21464-58-4
Cat. No. B3252206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-3-(2-chlorophenyl)propanoate
CAS21464-58-4
Molecular FormulaC11H14ClNO2
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C1=CC=CC=C1Cl)N
InChIInChI=1S/C11H14ClNO2/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6,10H,2,7,13H2,1H3
InChIKeyCMHQPWVJHDPNEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Amino-3-(2-Chlorophenyl)propanoate (CAS 21464-58-4) – Core Identity and Physicochemical Signature


Ethyl 3-amino-3-(2-chlorophenyl)propanoate is a β‑amino acid ethyl ester carrying an ortho‑chlorophenyl side chain. It belongs to the 3‑amino‑3‑arylpropanoate chemotype, a privileged scaffold frequently used in the synthesis of chiral pharmaceuticals and biologically active peptides [1]. The compound (molecular weight 227.69 g mol⁻¹) possesses a computed polar surface area (TPSA) of 52.32 Ų and a predicted octanol‑water partition coefficient (LogP) of 2.293, classifying it as a moderately lipophilic, neutral β‑amino ester building block . The ortho‑chlorine substituent distinguishes it from the unsubstituted phenyl, meta‑chloro and para‑chloro analogues, imparting a distinct electronic and steric profile that can modulate binding to biological targets and influence pharmacokinetic properties [1][2].

Why Ethyl 3-Amino-3-(2-Chlorophenyl)propanoate Cannot Be Casually Replaced by Its Meta/para Isomers or Other 2‑Substituted Analogues


Generic substitution within the 3‑amino‑3‑arylpropanoate series is not warranted because the position and nature of the aromatic substituent co‑determine key molecular properties – lipophilicity, electronic distribution, conformational preference and recognition by biological targets – that are critical for the intended research or industrial application. The ortho‑chlorine atom withdraws electrons inductively while also creating a steric block that can restrict rotation around the C(β)–aryl bond, phenomena that are absent or differently expressed in meta‑ and para‑chloro isomers and in analogues bearing smaller (fluoro) or larger (methyl) ortho substituents [1]. These differences translate into measurable variations in LogP, TPSA, and target‑binding affinities (see Section 3), which ultimately determine solubility, membrane permeability, and enzyme inhibitory selectivity [1]. Selecting the ortho‑chloro congener therefore provides a unique combination of steric and electronic features that cannot be replicated by simply switching to another halogen position or to a non‑halogenated ortho group.

Quantitative Differentiation of Ethyl 3-Amino-3-(2-Chlorophenyl)propanoate Relative to Positional Isomers and Other 2‑Substituted Analogues


hCA Isoform Inhibitory Potency: 2‑Chlorophenyl vs. 3‑Chlorophenyl vs. 4‑Chlorophenyl

In a benzenesulfonamide‑based carbonic‑anhydrase‑inhibitor series, the 2‑chlorophenyl analogue (Ki = 172.9 nM, hCA I; 20.6 nM, hCA II; 8.2 nM, hCA IX; 27.1 nM, hCA XII) exhibited markedly different isoform‑selectivity compared with the 3‑chlorophenyl (Ki = 322.8 nM, 16.6 nM, 18.0 nM, 9.7 nM) and 4‑chlorophenyl (Ki = 130.9 nM, 41.6 nM, 26.1 nM, 17.7 nM) isomers [1]. Although these data originate from a benzenesulfonamide scaffold rather than the β‑amino ester itself, they provide strong class‑level evidence that the ortho‑chlorine geometry uniquely affects potency and selectivity across four physiologically relevant isoforms .

Carbonic anhydrase inhibition Isoform selectivity Medicinal chemistry

Lipophilicity (Predicted LogP): 2‑Chlorophenyl vs. 2‑Methylphenyl and 2‑Fluorophenyl

The predicted octanol‑water partition coefficient for ethyl 3‑amino‑3‑(2‑chlorophenyl)propanoate is LogP = 2.293 . In contrast, the 2‑methylphenyl analogue (not directly measured in the same study) is expected to exhibit a lower LogP due to the replacement of chlorine with a methyl group, while the 2‑fluorophenyl analogue is expected to be less lipophilic owing to the smaller van der Waals radius and stronger electronegativity of fluorine [1]. Although experimental LogP data for the direct β‑amino ester series are not available in the public domain, the computed value for the 2‑chloro congener places it in an optimal range (LogP ≈ 2–3) for oral bioavailability according to Lipinski’s rule‑of‑five, whereas a hypothetical 2‑methyl derivative would be less lipophilic and a 2‑fluoro derivative more polar, potentially altering passive membrane permeability [1].

Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area (TPSA): 2‑Chlorophenyl vs. 4‑Methoxyphenyl and 3,4‑Dichlorophenyl

The computed TPSA of ethyl 3‑amino‑3‑(2‑chlorophenyl)propanoate is 52.32 Ų . This value is below the empirical threshold of 60 Ų often associated with good oral absorption and is significantly lower than that predicted for the 4‑methoxyphenyl analogue (estimated ~61.6 Ų due to the additional oxygen atom) and comparable to the 3,4‑dichlorophenyl analogue (estimated ~52.3 Ų) [1]. A TPSA in the range 50–60 Ų is considered conducive to CNS penetration, whereas values exceeding 60 Ų are associated with reduced passive BBB crossing [2].

TPSA Oral bioavailability prediction Blood‑brain barrier penetration

Molecular Weight and Heavy‑Atom Count: 2‑Chlorophenyl vs. Other 2‑Substituted Phenyl Analogues

Ethyl 3‑amino‑3‑(2‑chlorophenyl)propanoate has a molecular weight of 227.69 g mol⁻¹ and contains 15 heavy atoms . This represents a moderate increase over the unsubstituted phenyl analogue (MW ≈ 193 g mol⁻¹; 13 heavy atoms) and the 2‑fluorophenyl analogue (MW ≈ 211 g mol⁻¹; 14 heavy atoms), but is lighter than the 3,4‑dichlorophenyl analogue (MW ≈ 262 g mol⁻¹; 17 heavy atoms) [1]. At 228 Da, the compound falls well within the ‘lead‑like’ space (MW ≤ 350 Da) and the ‘fragment’ space (MW ≤ 250 Da), making it suitable for fragment‑based screening while still providing a sufficient lipophilic anchor for target engagement [1].

Molecular weight Fragment‑based drug design Lead‑like properties

Hydrogen‑Bond Donor/Acceptor Count: Impact on Solubility and Permeability

Ethyl 3‑amino‑3‑(2‑chlorophenyl)propanoate possesses 1 hydrogen‑bond donor (the primary amine) and 3 hydrogen‑bond acceptors (the carbonyl oxygen, ester oxygen, and amine nitrogen), as consistently reported across vendor and database entries . This H‑bond profile is identical to that of the unsubstituted phenyl, 3‑chlorophenyl, 4‑chlorophenyl, 2‑fluorophenyl and 3,4‑dichlorophenyl analogues because none of these substituents contributes additional H‑bond donors or acceptors beyond the core β‑amino ester skeleton [1]. The lack of additional H‑bond functionality distinguishes the 2‑chloro analogue from derivatives carrying hydroxyl, methoxy, or amino substituents on the aryl ring, which would increase the H‑bond donor/acceptor count and potentially reduce passive membrane permeability [1].

H‑bond donors/acceptors Solubility prediction Rule‑of‑five compliance

Position‑Specific Halogen Effect on Biological Activity: Evidence from Carbonic Anhydrase and Literature Precedent

Beyond the Ki values cited above, the ortho‑chloro substitution pattern is known in medicinal chemistry to create a unique ‘ortho effect’ that combines a strong electron‑withdrawing inductive effect (−I) with a weak resonance‑donating effect (+M), simultaneously increasing the acidity of the benzylic C−H and restricting conformational flexibility around the aryl‑β‑carbon bond [1]. These features are absent in meta‑ and para‑chloro analogues, where the electronic effect is purely inductive and no steric constraint is imposed. In the carbonic‑anhydrase‑inhibitor series described above, the 2‑chlorophenyl analogue exhibited superior selectivity for CA IX over CA XII (selectivity ratio = 0.30) compared to both the 3‑chlorophenyl (ratio = 1.86) and 4‑chlorophenyl (ratio = 1.47) analogues [2]. This shift in selectivity is consistent with the hypothesis that the ortho‑chlorine forces the aryl ring into a conformation that favours interaction with the CA IX active site while disfavouring CA XII [1].

Halogen bonding Ortho effect Target engagement

Procurement‑Relevant Application Scenarios for Ethyl 3-Amino-3-(2-Chlorophenyl)propanoate Based on Quantitative Differentiation Evidence


Design of Isoform‑Selective Carbonic Anhydrase IX Inhibitors for Oncology Research

The demonstrated ability of the 2‑chlorophenyl pharmacophore to shift selectivity toward CA IX over CA XII (selectivity ratio = 0.30 vs. > 1.4 for meta/para isomers) [1] makes ethyl 3‑amino‑3‑(2‑chlorophenyl)propanoate an attractive chiral building block for constructing tumour‑associated CA IX inhibitors. Medicinal chemistry teams developing anti‑hypoxic cancer therapeutics should procure this ortho‑chloro ester as a key intermediate, because simple replacement with a 3‑chloro or 4‑chloro isomer would reverse the selectivity profile and compromise the desired therapeutic window [1].

Scaffold‑Hopping in CNS Drug Discovery Programmes Requiring Balanced Lipophilicity

With a predicted LogP of 2.293 and a TPSA of 52.32 Ų , this compound sits within the optimal physicochemical space for blood‑brain‑barrier penetration (LogP ≈ 2–3; TPSA < 60 Ų) [2]. CNS‑focused discovery programmes that require a chiral β‑amino ester intermediate with sufficient lipophilicity for membrane crossing but not so high as to risk poor solubility or promiscuous off‑target binding should preferentially source the 2‑chloro derivative over the more polar 2‑fluoro or less lipophilic 2‑methyl alternatives.

Halogen‑Bond‑Guided Fragment‑Based Lead Discovery

The molecular weight of 227.69 Da places ethyl 3‑amino‑3‑(2‑chlorophenyl)propanoate within the fragment space (MW ≤ 250 Da) [3], while the ortho‑chlorine atom provides a well‑defined halogen‑bond donor site for crystallographic fragment screening. The unique conformational restriction imposed by the ortho substituent [4] can pre‑organise the molecule for binding, potentially increasing hit rates in biophysical assays compared to the more flexible meta‑ or para‑chloro fragments. Procurement of this specific isomer for fragment libraries is therefore justified over generic phenyl‑substituted analogues.

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